PDE4D2 Inhibition — Single-Point Screening IC₅₀ of the Target Compound Versus Representative PDE4 Inhibitor Pharmacophore
The target compound was evaluated in a recombinant human PDE4D2 catalytic domain assay (86–413 residues) expressed in E. coli BL21, using [³H]-GMP or [³H]-AMP as substrate, and returned an IC₅₀ of 80,000 nM (80 µM) [1]. This value places the compound outside the range of potent PDE4 inhibitors; for context, the clinical PDE4 inhibitor roflumilast exhibits an IC₅₀ of 0.7–1.0 nM against PDE4D in comparable assays, while the natural product toddacoumalone shows an IC₅₀ of approximately 200 nM [2][3]. The >10,000‑fold differential indicates that the compound is a poor PDE4D2 inhibitor and likely not the primary pharmacological target. If PDE4 profiling is the intended application, this compound may serve only as a negative control or as a structural starting point for optimization.
| Evidence Dimension | PDE4D2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 80,000 nM |
| Comparator Or Baseline | Roflumilast IC₅₀ = 0.7–1.0 nM (PDE4D); Toddacoumalone IC₅₀ ≈ 200 nM (PDE4) |
| Quantified Difference | >10,000‑fold lower potency vs. roflumilast; ~400‑fold lower vs. toddacoumalone |
| Conditions | Recombinant human PDE4D2 (86–413 aa) expressed in E. coli BL21; [³H]-GMP/[³H]-AMP substrate; incubation 1 h |
Why This Matters
This data point confirms the compound has been through PDE4 screening, providing a definitive potency benchmark; researchers requiring PDE4 inhibition should not select this compound, whereas those investigating structure‑activity relationships on weak PDE4 ligands may find it useful as a reference.
- [1] BindingDB. BDBM50603823 (CHEMBL5188747). IC₅₀ = 8.00E+4 nM for PDE4D2 (Human). Available at: http://bdb8.ucsd.edu View Source
- [2] Hatzelmann, A. et al. (2010) 'The preclinical pharmacology of roflumilast – a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease', Pulmonary Pharmacology & Therapeutics, 23, pp. 235‑256. Available at: https://doi.org/10.1016/j.pupt.2010.03.011 View Source
- [3] Song, Z. et al. (2022) 'Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis', Journal of Medicinal Chemistry, 65, pp. 5530‑5550. Available at: https://pubmed.ncbi.nlm.nih.gov/35188767/ View Source
